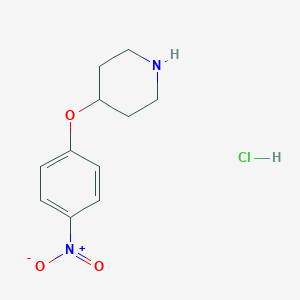

Clorhidrato de 4-(4-Nitrofenoxi)piperidina

Descripción general

Descripción

4-(4-Nitrophenoxy)piperidine hydrochloride: is a chemical compound with the molecular formula C11H15ClN2O3 . It is a solid substance with a melting point of 228-229°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Aplicaciones Científicas De Investigación

4-(4-Nitrophenoxy)piperidine hydrochloride is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-nitrophenol with piperidine under specific conditions. One common method involves the use of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of advanced catalytic systems to ensure efficiency and scalability. The exact methods can vary depending on the desired purity and application of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

Reduction: 4-(4-Aminophenoxy)piperidine hydrochloride.

Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Mecanismo De Acción

The mechanism of action of 4-(4-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

- 4-(2-Nitrophenoxy)piperidine hydrochloride

- 4-(4-Aminophenoxy)piperidine hydrochloride

Comparison: Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo .

Actividad Biológica

4-(4-Nitrophenoxy)piperidine hydrochloride (CAS Number: 148505-45-7) is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring substituted with a nitrophenoxy group, enhances its potential for diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C₁₁H₁₅ClN₂O₃

- Molecular Weight : 258.70 g/mol

- Melting Point : 228-229°C

The biological activity of 4-(4-Nitrophenoxy)piperidine hydrochloride is attributed to its ability to interact with various biological targets. The nitro group in its structure can undergo reduction to form an amino group, which facilitates interactions with biological molecules such as enzymes and receptors. This property is crucial for its pharmacological applications.

Biological Activities

Research indicates that 4-(4-Nitrophenoxy)piperidine hydrochloride exhibits several significant biological activities:

- Antiinflammatory Activity : The compound has been studied for its potential anti-inflammatory effects. Similar piperidine derivatives have shown promising results in reducing edema in animal models, suggesting that 4-(4-Nitrophenoxy)piperidine hydrochloride may also possess similar properties. For instance, studies on related compounds indicated that structural modifications significantly influenced anti-inflammatory activity, with electron-donating groups enhancing efficacy .

- Antimicrobial Properties : Preliminary studies suggest that piperidine derivatives can exhibit antimicrobial activity. The presence of the nitrophenoxy group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

- CNS Activity : Some derivatives of piperidine are known for their central nervous system (CNS) effects, including anticonvulsant properties. The potential of 4-(4-Nitrophenoxy)piperidine hydrochloride in this area warrants further investigation .

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-Nitrophenoxy)piperidine hydrochloride can be compared with other structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride | 1189653-33-5 | Contains a fluorine substituent | Antiinflammatory |

| 4-(4-Nitrophenyl)piperidine hydrochloride | 883194-93-2 | Lacks the oxygen bridge | Antimicrobial |

| 4-(2-Methyl-4-nitrophenoxy)piperidine hydrochloride | Not available | Contains a methyl group | CNS activity |

Case Studies and Research Findings

- Anti-inflammatory Studies : In a study comparing various piperidine derivatives, compounds with nitro substitutions demonstrated varying degrees of edema inhibition. For example, a derivative similar to 4-(4-Nitrophenoxy)piperidine hydrochloride showed up to 41% edema inhibition compared to indomethacin, a standard anti-inflammatory drug .

- Antimicrobial Evaluation : A series of piperidine derivatives were tested against bacterial strains, revealing that modifications in the aromatic ring significantly influenced antimicrobial potency. While specific data for 4-(4-Nitrophenoxy)piperidine hydrochloride is limited, its structural characteristics suggest potential efficacy in this area.

- CNS Effects : Research into related compounds has highlighted their potential as anticonvulsants and their ability to modulate neurotransmitter systems. Further studies on 4-(4-Nitrophenoxy)piperidine hydrochloride could elucidate its role within these pathways .

Propiedades

IUPAC Name |

4-(4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAOUXPCADEEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626671 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148505-45-7 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.